![molecular formula C14H19N3O3 B2913068 1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone CAS No. 546107-39-5](/img/structure/B2913068.png)
1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone
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Overview
Description
Scientific Research Applications
Computational Assessment and Pharmacological Potential
A computational assessment explored the biochemical properties and vibrational assignments of a closely related compound, 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE), showcasing its possible molecular docking mechanism as an agonist in the human GABA A receptor. This study also evaluated the reactivity properties of MNPE, indicating potential for biodegradability in aqueous solutions (Onawole et al., 2017).
Electrochemical Synthesis
An electrochemical study demonstrated the synthesis of new phenylpiperazine derivatives through the electrochemical oxidation of a related compound, highlighting a reagent-less, environmentally friendly method for creating phenylpiperazine derivatives with high atom economy (Nematollahi & Amani, 2011).
Neuroprotective Effects
Research on acetic ether derivatives related to 1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone examined their effects on learning and memory dysfunction in mice, indicating potential neuroprotective properties (Zhang Hong-ying, 2012).
New Carboxyl Protecting Group
A study introduced a new base-labile carboxyl protecting group, providing a synthesis method and showcasing its utility in chemical synthesis, which could be applied to the development of novel compounds (Robles et al., 1993).
properties
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-2-15-7-9-16(10-8-15)14(18)11-12-3-5-13(6-4-12)17(19)20/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXICBNBENMSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone |
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